molecular formula C9H9N5O2 B181407 Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 104909-69-5

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B181407
M. Wt: 219.2 g/mol
InChI Key: IDYMCYUFPXRJID-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate, also known as MAPP, is a pyrazole compound used in scientific research for its biochemical and physiological effects. It is a derivative of pyrazole and is used in a variety of laboratory experiments. MAPP has been used in studies of gene expression, protein-protein interactions, enzyme reactions, and other biochemical and physiological processes.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been explored for its potential antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives and evaluated them for in vitro antimicrobial and anticancer activity. Several compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, and most compounds exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-tubercular Evaluation

The compound has also been part of studies focusing on tuberculosis. Vavaiya et al. (2022) synthesized a series of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds showed potent activity against tuberculosis, with acceptable drug-like properties (Vavaiya et al., 2022).

Chemical Synthesis and Characterization

Miyashita et al. (1990) explored the reaction of 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide with various ethyl alcanoates, leading to the synthesis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives. These chemical syntheses contribute to the understanding and development of pyrazole derivatives (Miyashita, Iijima, Higashino, & Matsuda, 1990).

Synthesis and Bioactivity Studies

A study by Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies, to identify pharmacophore sites for antitumor, antifungal, and antibacterial properties. This research advances the understanding of the structural and bioactive aspects of pyrazole derivatives (Titi et al., 2020).

Synthesis Using Brønsted-acidic Ionic Liquids

Tavakoli-Hoseini et al. (2011) described a method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids. This research contributes to the development of efficient and sustainable methods for synthesizing pyrazole derivatives (Tavakoli-Hoseini, Moloudi, Davoodnia, & Shaker, 2011).

Microwave-Assisted Synthesis

Ng, Tiekink, and Dolzhenko (2022) developed a microwave-assisted synthesis method for pyrazolo[3,4-d]pyrimidin-4-ones. This research highlights innovative techniques in chemical synthesis that are more time-efficient and potentially more eco-friendly (Ng, Tiekink, & Dolzhenko, 2022).

Anticancer Property Evaluation

Jose (2017) conducted a study on the synthesis, characterization, and evaluation of anticancer properties of certain derivatives of pyrazole. This research contributes to the ongoing exploration of potential anticancer agents (Jose, 2017).

properties

IUPAC Name

methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMCYUFPXRJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate

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